4-(4-Chloro-3-fluorophenyl)oxan-4-ol
Description
4-(4-Chloro-3-fluorophenyl)oxan-4-ol is a six-membered heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 4-chloro-3-fluorophenyl group and a hydroxyl group. This structure confers unique physicochemical properties, including polarity from the hydroxyl group and lipophilicity due to the halogenated aromatic ring. The compound has been cataloged by CymitQuimica with purities of 95% and 97%, though it is currently listed as discontinued .
Properties
IUPAC Name |
4-(4-chloro-3-fluorophenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSZBOMBVIUGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=C(C=C2)Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-(3-Chlorophenyl)oxan-4-amine hydrochloride
This compound replaces the 4-chloro-3-fluorophenyl group with a 3-chlorophenyl substituent and substitutes the hydroxyl group with an amine, which is protonated as a hydrochloride salt. The absence of fluorine reduces electron-withdrawing effects, while the amine enhances water solubility compared to the hydroxyl group in 4-(4-Chloro-3-fluorophenyl)oxan-4-ol .
4-(4-Chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol
This analog replaces the oxane ring with a piperidine ring and introduces an isopropyl group at the 1-position.
Dihydrofuryl Esters (L2-F10, L2-F11)
Compounds like (E)-{4-[(3-Chloro-4-fluorophenyl)methylene]-2-(hydroxymethyl)-5-oxo-2,2,3-dihydrofuryl}methyl 2,2-dimethylpropanoate (L2-F10) share the 4-chloro-3-fluorophenyl group but incorporate a dihydrofuran ring esterified with bulky groups. These esters exhibit higher molecular weights (~371 Da) and increased lipophilicity compared to this compound .
Physicochemical Properties
*Estimated based on molecular formula.
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